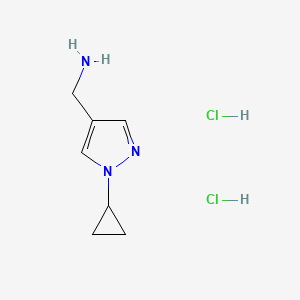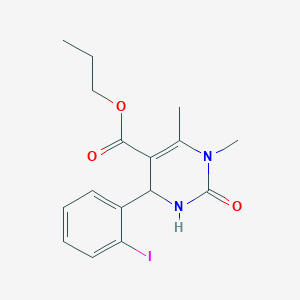
Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” has a molecular formula of C16H19IN2O3 . It is a complex organic compound that contains iodine, which suggests potential applications in fields like medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The iodine atom is attached to the phenyl ring .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Biginelli compounds, including derivatives similar to the specified chemical, have been studied extensively for their synthesis and chemical reactivity. Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, revealing insights into methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among others (Kappe & Roschger, 1989). Such studies contribute to the understanding of the compound's utility in synthesizing a broad range of heterocyclic compounds.
Structural and Conformational Analysis
Memarian et al. (2013) performed X-ray crystal structure analysis and quantum chemical calculations to characterize the structural and electronic features of 1,2,3,4-tetrahydropyrimidine derivatives. Their research revealed the quasi-boat conformation of the heterocyclic ring and discussed the formation of racemic mixtures in crystal structures (Memarian et al., 2013). Such analyses are crucial for understanding the physical and chemical properties of these compounds, which may impact their practical applications.
Potential Anticancer Applications
Molecular iodine has been employed to facilitate reactions leading to the synthesis of compounds with potential anticancer properties. Mulakayala et al. (2012) synthesized 1,8-dioxo-octahydroxanthenes, showing good anti-proliferative properties in vitro against cancer cell lines, highlighting the potential medicinal applications of compounds synthesized using related methodologies (Mulakayala et al., 2012).
Synthesis of Radiotracers
Yang et al. (2008) detailed the synthesis of mono-labeled and dual-labeled analogues of ZJ0273, a broad-spectrum herbicidal ingredient, for use as radiotracers in studies on its metabolism, environmental behavior, and fate. This illustrates the application of related chemical methodologies in environmental science and agriculture (Yang, Ye, & Lu, 2008).
Antimicrobial Evaluation
Shastri and Post (2019) synthesized a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid derivatives, demonstrating significant to moderate antibacterial activity and promising antifungal activity. This underscores the compound's relevance in developing new antimicrobial agents (Shastri & Post, 2019).
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve exploring its potential applications in various fields. Given its complex structure and the presence of an iodine atom, it could be of interest in medicinal chemistry, materials science, and other areas. Further studies could also focus on its synthesis, properties, and potential biological activity .
Propriétés
IUPAC Name |
propyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O3/c1-4-9-22-15(20)13-10(2)19(3)16(21)18-14(13)11-7-5-6-8-12(11)17/h5-8,14H,4,9H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGFIRPWPFRKRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2I)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

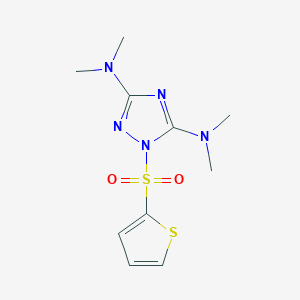
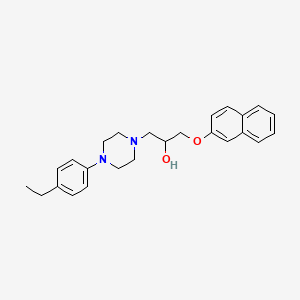
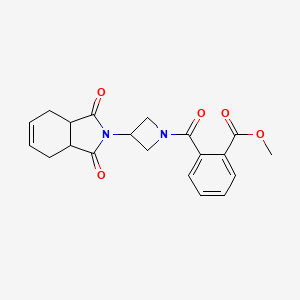
![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)


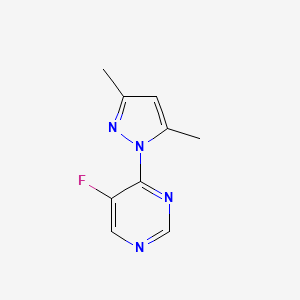

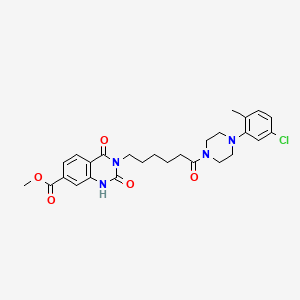
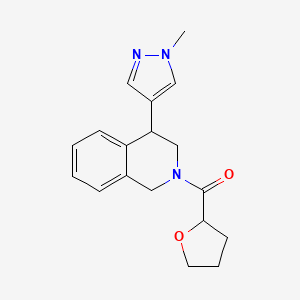
![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)
![(E)-4-(Dimethylamino)-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2372033.png)
![Ethyl 4-[2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2372035.png)
